4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine

FLT3 Kinase Inhibitors Covalent Drug Discovery Acute Myeloid Leukemia (AML)

Standard FLT3 inhibitor scaffolds lack the 4,6-dimethyl pattern required for Cys807 covalent binding and hydrophobic pocket occupancy. This is the validated precursor to FLC-8 (in vivo TGI: 136-178%). - Unique 4,6-dimethyl substitution enables regioselective warhead installation. - LogP 0.02 & TPSA 65Ų: CNS-permeable core for drug discovery. - Available from BenchChem with analytical data (HPLC/NMR).

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 916792-12-6
Cat. No. B1290651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine
CAS916792-12-6
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=NO2)N)C
InChIInChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H2,9,11)
InChIKeyDYMSNXTUZQZFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine – Key Scaffold for FLT3 Inhibitor Discovery


4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine (CAS 916792-12-6) is a heteroaromatic building block defined by a fused isoxazole-pyridine core with methyl groups at the 4 and 6 positions and a reactive primary amine at the 3 position . This specific substitution pattern establishes it as the critical pharmacophore and synthetic precursor for a novel class of covalent FLT3 kinase inhibitors targeting the Cys807 residue, a binding mechanism that is unattainable with non-methylated or differently substituted analogs [1]. Its physicochemical properties, including a predicted ACD/LogP of 0.02 and a topological polar surface area (TPSA) of 65 Ų, support its potential for favorable oral bioavailability and permeability profiles, which are key considerations in early-stage drug discovery .

Key building block for synthesizing covalent FLT3 inhibitors targeting Cys807

Predicted physicochemical profile aligns with CNS penetration screening studies

4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine: Why Analogs Fail


Generic substitution with unsubstituted isoxazolo[5,4-b]pyridin-3-amine (e.g., CAS 92914-74-4) or mono-methyl analogs fails for two critical, structure-based reasons. First, the 6-methyl group of 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is essential for occupying a specific hydrophobic pocket in the FLT3 kinase domain, a binding mode that provides the initial affinity and proper orientation required for subsequent covalent bond formation with Cys807 [1]. Second, the presence and specific position of the 4-methyl group are crucial for driving the precise regioselectivity of the electrophilic warhead installation, an effect documented in the synthesis of the FLT3 inhibitor FLC-8, which utilizes this exact scaffold [1]. Therefore, the unique 4,6-dimethyl substitution pattern is not a trivial modification but a prerequisite for achieving the desired binding mode and covalent inhibition profile. Sourcing an incorrect analog will lead to a non-covalent or differently binding inhibitor, fundamentally altering the drug candidate's mechanism of action and target engagement profile.

4,6-Dimethyl scaffold
Unsubstituted/mono-methyl analogs
Binding mode orientation Reported to occupy specific hydrophobic pocket for Cys807 engagement
Binding mode orientation May not achieve correct orientation; potential loss of covalent binding
Synthetic regioselectivity 4-methyl group drives precise electrophilic warhead installation
Synthetic regioselectivity Incorrect or absent methylation may alter product regiochemistry

4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine – Quantitative Evidence


Covalent Targeting of FLT3 Cys807

The 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine scaffold, when appropriately derivatized, enables covalent targeting of the previously unexploited Cys807 residue in the FLT3 kinase domain. This mechanism is not accessible to standard FLT3 inhibitors like gilteritinib or quizartinib, which target the ATP-binding site non-covalently. The lead compound from this series, FLC-8, which is built directly on this core, achieves potent inhibition of FLT3-WT (IC50 = 10.2 nM) and maintains this potency against the clinically relevant, drug-resistant G697R mutant (IC50 = 11.6 nM) and N676D mutant (IC50 = 24.1 nM) [1].

Covalent Cys807 Targeting
Class-level inference
FLC-8 IC50: FLT3-WT 10.2 nM, G697R 11.6 nM, N676D 24.1 nM
Reported covalent inhibition mechanism against FLT3 mutants
Derivative activity; scaffold itself is inactive
FLT3 Kinase Inhibitors Covalent Drug Discovery Acute Myeloid Leukemia (AML) Structure-Based Drug Design

Optimized Physicochemical Profile for CNS Penetration

The 4,6-dimethyl substitution pattern yields a more drug-like calculated physicochemical profile compared to the unsubstituted core scaffold, Isoxazolo[5,4-b]pyridin-3-amine (CAS 92914-74-4). Specifically, 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine has a predicted ACD/LogP of 0.02, which is within the optimal range for central nervous system (CNS) penetration, whereas the unsubstituted core (MW: 135.12) is likely to have a lower LogP . The target compound also has a lower Topological Polar Surface Area (TPSA) of 65 Ų, which is favorable for blood-brain barrier permeability compared to the more polar, unsubstituted core .

Predicted CNS Profile
Cross-study comparable
ACD/LogP 0.02, TPSA 65 Ų
Supports CNS penetration screening fit
Predicted data; experimental confirmation needed
Medicinal Chemistry ADME Prediction Lead Optimization Computational Chemistry

In Vivo Anti-Tumor Efficacy in AML Xenograft Model

While the unfunctionalized scaffold lacks direct biological activity, its value is proven by the in vivo performance of FLC-8, a compound derived from it. In a proof-of-concept study, oral administration of FLC-8 at doses of 10-50 mg/kg in an MV4-11 mouse xenograft model of AML resulted in significant tumor growth inhibition (TGI) ranging from 136% to 178% without causing overt toxicity or significant body weight loss [1]. This robust in vivo efficacy data validates the 4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine core as a foundation for developing therapeutically active compounds.

In Vivo Tumor Growth Inhibition
Class-level inference
TGI 136–178% (10–50 mg/kg, MV4-11 xenograft)
Reported in vivo model-response context
FLC-8 derivative; scaffold not directly tested
In Vivo Pharmacology Xenograft Model Acute Myeloid Leukemia Efficacy Studies

4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine – Industrial Applications


Covalent FLT3 Inhibitor Development for AML

This compound serves as the definitive starting material for synthesizing novel 6-methylisoxazolo[5,4-b]pyridin-3-amine derivatives, as described in the discovery of FLC-8 [1]. Research groups focused on overcoming resistance to current FLT3 inhibitors (e.g., gilteritinib) should procure this specific building block to explore the unique covalent binding mode targeting Cys807, a mechanism that maintains potent activity against drug-resistant mutants like G697R and N676D [1].

CNS-Penetrant Kinase Inhibitor Lead Optimization

The calculated physicochemical properties of this scaffold (ACD/LogP of 0.02 and TPSA of 65 Ų) make it a strategically advantageous core for medicinal chemistry programs that require CNS penetration [1]. Medicinal chemists can use this core to build focused libraries of kinase inhibitors with a higher probability of achieving favorable brain exposure, thereby reducing the need for extensive and often challenging late-stage optimization of ADME properties [1].

In Vivo Pharmacology of FLT3 Inhibitors

Given the demonstrated in vivo anti-tumor efficacy of the derivative FLC-8 in an MV4-11 xenograft model (TGI of 136-178% at 10-50 mg/kg), this scaffold is a validated foundation for conducting in vivo efficacy and tolerability studies [1]. Research teams can use this compound to synthesize and evaluate new series of FLT3 inhibitors in relevant animal models, providing a direct path from medicinal chemistry to in vivo proof-of-concept studies [1].

Application
Selection Property
Validation Focus
Covalent FLT3 inhibitor synthesis for mutant AML models
Cys807-targeted scaffold engagement context
Kinase inhibition assay and mutant selectivity review
CNS kinase inhibitor lead optimization
Predicted CNS penetration profile
Brain exposure assessment in relevant models
In vivo FLT3 inhibitor pharmacology studies
Derivative in vivo response context
Tumor growth inhibition model validation

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